molecular formula C19H28N2O3 B11191934 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-cyclohexylpiperazin-1-yl)ethanol

1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-cyclohexylpiperazin-1-yl)ethanol

Cat. No.: B11191934
M. Wt: 332.4 g/mol
InChI Key: JUENXPVXEGZGIH-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-cyclohexylpiperazin-1-yl)ethanol is a complex organic compound that features a benzo[d][1,3]dioxole ring, a piperazine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-cyclohexylpiperazin-1-yl)ethanol typically involves multiple steps One common approach is to start with the benzo[d][1,3]dioxole derivative and introduce the piperazine ring through nucleophilic substitution reactions The cyclohexyl group can be added via reductive amination or other suitable methods

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-cyclohexylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the ethanol group or to modify the benzo[d][1,3]dioxole ring.

    Substitution: The piperazine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield a ketone, while substitution reactions on the piperazine ring can introduce various functional groups.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-cyclohexylpiperazin-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-cyclohexylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzo[d][1,3]dioxole ring may interact with aromatic residues in the target protein, while the piperazine ring can form hydrogen bonds or ionic interactions. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one: Similar structure but lacks the piperazine and cyclohexyl groups.

    1-(Benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: Contains a cyclopropane ring instead of the piperazine ring.

    5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pentan-1-one: Features a piperidine ring instead of a piperazine ring.

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-cyclohexylpiperazin-1-yl)ethanol is unique due to the combination of its benzo[d][1,3]dioxole ring, piperazine ring, and cyclohexyl group. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(4-cyclohexylpiperazin-1-yl)ethanol

InChI

InChI=1S/C19H28N2O3/c22-17(15-6-7-18-19(12-15)24-14-23-18)13-20-8-10-21(11-9-20)16-4-2-1-3-5-16/h6-7,12,16-17,22H,1-5,8-11,13-14H2

InChI Key

JUENXPVXEGZGIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC(C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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